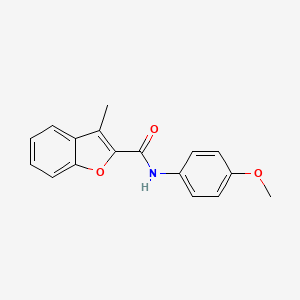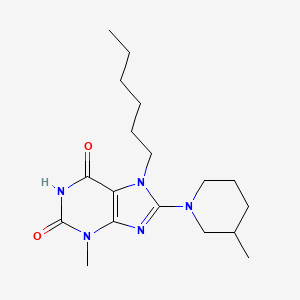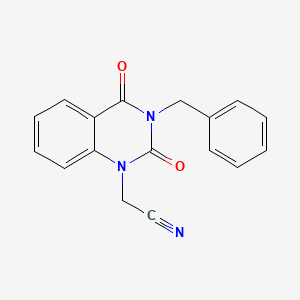![molecular formula C15H12N4O B6418984 N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 256661-45-7](/img/structure/B6418984.png)
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
Pyrazoles can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound can vary greatly depending on its structure and substituents. For example, one pyrazole compound was reported as a white solid with a melting point of 147–150 °C .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been found to have antimicrobial properties . This makes it useful in the development of new drugs to combat various types of microbial infections.
Anti-tuberculosis Activity
It has also been reported to have anti-tuberculosis activity . This could potentially be used in the treatment of tuberculosis, a serious infectious disease that primarily affects the lungs.
Anti-inflammatory Activity
The compound has shown anti-inflammatory properties . This suggests it could be used in the development of drugs to treat conditions characterized by inflammation.
Antioxidant Activity
The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-tumor Activity
The compound has been found to have anti-tumor properties . This suggests it could be used in the development of drugs for the treatment of various types of cancer.
Cytotoxicity Activity
The compound has shown cytotoxicity activity . This means it has the potential to be toxic to certain cells, which could be beneficial in the treatment of certain diseases, such as cancer.
Analgesic Activity
The compound has demonstrated analgesic (pain-relieving) properties . This suggests it could be used in the development of new analgesic drugs.
Industrial Applications
Apart from its potential medicinal applications, this compound is also utilized in paint and photographic industries and in the development of heat-resistant resins .
Mécanisme D'action
While the specific mechanism of action for “N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide” is not available, pyrazole derivatives have been known to exhibit various biological activities. For instance, a synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(12-2-1-8-16-10-12)18-13-5-3-11(4-6-13)14-7-9-17-19-14/h1-10H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPDXAVWNBGCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide](/img/structure/B6418913.png)
![4-(4-methylbenzenesulfonyl)-2-[2-(4-methylbenzenesulfonyl)ethyl]-5-(methylsulfanyl)-1,3-oxazole](/img/structure/B6418916.png)
![4-[(E)-[(4-methoxyphenyl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B6418936.png)
![N-[3-(1H-indol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6418944.png)
![3-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418951.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6418954.png)
![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)
![N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6419000.png)

